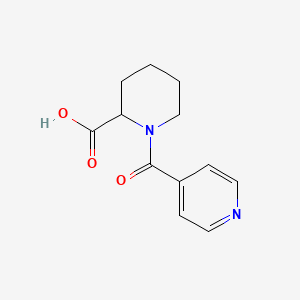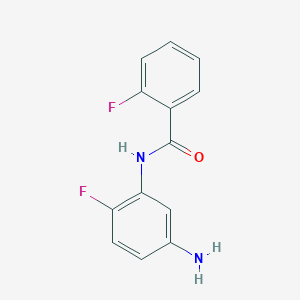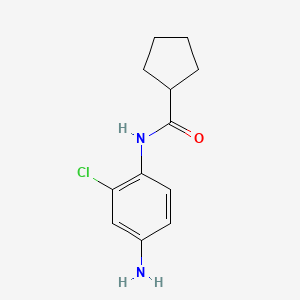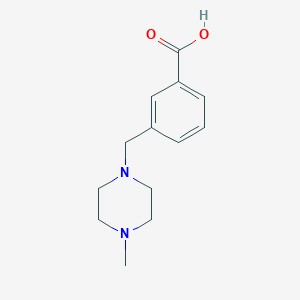
1-(3-Fluoropyridin-2-YL)-N-methylmethanamine
Vue d'ensemble
Description
The compound 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a compound with a similar pyridinyl structure, where the conformational analysis and crystal structure of a complex molecule containing a pyridinyl moiety are examined . The second paper describes novel derivatives of a methanamine compound that act as biased agonists of serotonin 5-HT1A receptors, indicating the potential biological activity of related compounds .
Synthesis Analysis
The synthesis of related compounds involves complex organic chemistry techniques. For instance, the compound discussed in the first paper was synthesized and characterized by complete NMR analyses, including (1)H, (13)C, and (19)F NMR . Although the exact synthesis method for 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine is not provided, similar compounds typically require multi-step synthesis, purification, and characterization to ensure the correct structure and purity.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine has been studied using various techniques. The first paper reports the use of NMR line-shape analysis and X-ray powder diffraction (XRPD) to determine the conformation of the piperidin ring and the crystalline form of the compound . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, they do mention the biological activity of related compounds. For example, the second paper discusses the phosphorylation of ERK1/2 by novel methanamine derivatives, indicating that these compounds can participate in biochemical signaling pathways . This suggests that 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine may also undergo chemical reactions relevant to biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine are described in the first paper. The compound studied shows thermal stability, phase transitions, and polymorphism, which were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . These properties are important for the development of pharmaceuticals, as they can affect the compound's behavior in different environments and during formulation.
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
- Scientific Field: Organic Chemistry
- Application Summary: Fluorinated pyridines, including 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine, are synthesized for their interesting and unusual physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and reactivity compared to their chlorinated and brominated analogues .
- Methods of Application: The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . The specific method used depends on the desired product and its fluorination pattern .
- Results/Outcomes: The synthesis of fluoropyridines has led to the development of compounds with potential applications in various fields, including medicine and agriculture .
Potential Imaging Agents for Biological Applications
- Scientific Field: Biomedical Research
- Application Summary: Some fluoropyridines, such as 18 F-substituted pyridines, are of special interest as potential imaging agents for various biological applications .
- Methods of Application: The synthesis of these compounds involves the substitution of a fluorine-18 isotope at a specific position on the pyridine ring .
- Results/Outcomes: These compounds could potentially be used in positron emission tomography (PET) imaging, providing valuable information about biological processes at the molecular level .
Agricultural Products
- Scientific Field: Agricultural Chemistry
- Application Summary: Fluoropyridines, including “1-(3-Fluoropyridin-2-YL)-N-methylmethanamine”, are used in the search for new agricultural products having improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
- Methods of Application: The specific method used depends on the desired product and its fluorination pattern .
- Results/Outcomes: The introduction of fluorine atoms into lead structures has led to the development of a large number of compounds that have been commercialized as agricultural active ingredients .
Pharmaceutical Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
- Methods of Application: The synthesis of these compounds involves the substitution of a fluorine atom at a specific position on the pyridine ring .
- Results/Outcomes: High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
Chemical Synthesis
- Scientific Field: Chemical Synthesis
- Application Summary: “1-(3-Fluoropyridin-2-YL)-N-methylmethanamine” is a chemical compound that can be used as a building block in the synthesis of various other chemical compounds .
- Methods of Application: The specific method of application would depend on the desired end product. This compound could be used in reactions with other chemicals to create new compounds .
- Results/Outcomes: The outcomes of these reactions would vary depending on the specific reaction conditions and the other chemicals involved .
Development of New Fluorinated Medicinal and Agrochemical Candidates
- Scientific Field: Medicinal and Agrochemical Research
- Application Summary: Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
- Methods of Application: The synthesis of these compounds involves the substitution of a fluorine atom at a specific position on the pyridine ring .
- Results/Outcomes: High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
Propriétés
IUPAC Name |
1-(3-fluoropyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-9-5-7-6(8)3-2-4-10-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJRGUJNAQPYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594480 | |
| Record name | 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-YL)-N-methylmethanamine | |
CAS RN |
884507-13-5 | |
| Record name | 3-Fluoro-N-methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)


![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)








